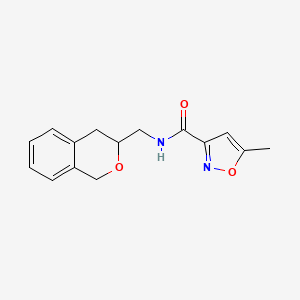

N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide

Description

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-6-14(17-20-10)15(18)16-8-13-7-11-4-2-3-5-12(11)9-19-13/h2-6,13H,7-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZDRABQSQQDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isochroman-3-ylmethyl Intermediate: The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the reaction of isochroman with a suitable alkylating agent under basic conditions.

Formation of Methylisoxazole Intermediate: The next step involves the synthesis of the methylisoxazole intermediate. This can be accomplished by reacting a suitable precursor, such as a β-keto ester, with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

Coupling Reaction: The final step involves the coupling of the isochroman-3-ylmethyl intermediate with the methylisoxazole intermediate. This can be achieved through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole or isochroman rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, electrophilic aromatic substitution using nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.

Applications De Recherche Scientifique

N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Key Observations:

Activité Biologique

N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods. Various studies have highlighted its efficacy against specific diseases, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound features a unique structure combining an isoxazole ring with a carboxamide functional group. The molecular formula is C₁₁H₉N₃O₂, with a molecular weight of approximately 215.21 g/mol. The presence of an isochroman moiety contributes to its biological activity by enhancing lipophilicity and receptor binding affinity.

Antitubercular Activity

Recent studies have demonstrated that derivatives of 5-methylisoxazole-3-carboxamide exhibit significant antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, synthesized compounds showed minimum inhibitory concentrations (MIC) as low as 3.125 µM, indicating strong potential for developing new treatments for tuberculosis, especially multidrug-resistant strains .

Inhibition of CSF-1R

Another area of research focuses on the inhibition of Colony Stimulating Factor 1 Receptor (CSF-1R), which plays a crucial role in neuroinflammation associated with neurodegenerative diseases like Alzheimer's. Compounds derived from 5-methylisoxazole-3-carboxamide were identified as effective CSF-1R inhibitors, exhibiting IC₅₀ values ranging from 31 to 64 nM. These compounds demonstrated favorable pharmacokinetic profiles, including good blood-brain barrier permeability and minimal cytotoxicity .

The biological mechanisms underlying the activity of this compound involve modulation of specific receptors or enzymes within biochemical pathways. For instance, the inhibition of CSF-1R leads to reduced microglial activation, which is beneficial in mitigating neuroinflammation . Similarly, the antitubercular activity may be attributed to interference with bacterial cell wall synthesis or metabolic pathways critical for M. tuberculosis survival.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : The synthesis begins with the preparation of 5-methylisoxazole through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The carboxylic acid derivative undergoes amidation with isochroman derivatives to yield the final product.

- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.